N-(2-Chloroethyl)cyclopropanamine
Description
Contextual Significance in Contemporary Organic Synthesis
In the realm of modern organic synthesis, the demand for novel molecular scaffolds with diverse functionalities is ever-present. N-(2-Chloroethyl)cyclopropanamine serves as a valuable intermediate in the construction of a variety of organic structures. The presence of both a nucleophilic amine and a reactive alkyl chloride within the same molecule allows for sequential or tandem reactions, providing an efficient pathway to elaborate molecular complexity.
The chloroethyl group can participate in nucleophilic substitution reactions, while the cyclopropylamine (B47189) moiety offers a unique combination of steric and electronic properties. nih.gov This dual reactivity makes this compound a useful synthon for creating new chemical entities, particularly in the development of agrochemicals and pharmaceuticals. For instance, substituted N-(benzyl)cyclopropanamines are recognized as important intermediates in the synthesis of fungicidally active pyrazolecarboxamides. google.com
Overview of Fundamental Structural Attributes and Inherent Reactivity Implications
The structure of this compound features a three-membered cyclopropane (B1198618) ring attached to a nitrogen atom, which is further substituted with a 2-chloroethyl group. The cyclopropane ring is characterized by significant ring strain and carbon-carbon bonds with a high degree of p-character. This inherent strain influences the reactivity of the adjacent amine, and the ring itself can undergo ring-opening reactions under certain conditions.
The chloroethyl group contains a polarized carbon-chlorine bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The nitrogen atom, being a secondary amine, can act as a nucleophile or a base. This combination of a strained ring, a nucleophilic center, and an electrophilic center within one molecule dictates its chemical behavior and potential applications in synthesis.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(5-chloro-2-isopropylbenzyl)cyclopropanamine nih.gov | 2-chloro-N-(2-chloroethyl)-N-(propan-2-ylideneamino)ethanamine chemsrc.com |
| Molecular Formula | C5H10ClN | C13H18ClN | C7H14Cl2N2 |
| Molecular Weight | 119.59 g/mol | 223.74 g/mol | 197.11 g/mol |
| Boiling Point | Not available | Not available | 253.6ºC at 760mmHg chemsrc.com |
| Density | Not available | Not available | 1.11g/cm3 chemsrc.com |
| Flash Point | Not available | Not available | 107.2ºC chemsrc.com |
Evolution of Research Interest in Cyclopropylamine Derivatives
The interest in cyclopropylamine derivatives has grown substantially over the years, driven by their presence in a wide array of biologically active compounds and their utility as synthetic intermediates. nih.gov The unique conformational constraints and electronic properties imparted by the cyclopropane ring make these amines attractive motifs in drug design.
Historically, the synthesis of cyclopropylamines presented significant challenges. However, the development of new synthetic methodologies has made these compounds more accessible. nih.gov Methods such as the Kulinkovich reaction, Simmons-Smith cyclopropanation of enamines, and transition metal-catalyzed reactions have been instrumental in advancing the field. nih.gov The ongoing exploration of cyclopropylamine derivatives continues to yield novel compounds with interesting chemical and biological properties, ensuring their continued relevance in chemical research. The development of processes for preparing substituted N-(benzyl)cyclopropanamines highlights their industrial importance as intermediates for agrochemicals. google.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-3-4-7-5-1-2-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSSKGLEFYUQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717424 | |
| Record name | N-(2-Chloroethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-38-6 | |
| Record name | N-(2-Chloroethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Chloroethyl Cyclopropanamine and Structural Analogues
Direct Synthetic Pathways
Direct synthetic routes to N-(2-Chloroethyl)cyclopropanamine typically involve the formation of the bond between the cyclopropylamine (B47189) nitrogen and the 2-chloroethyl group in a single key step.
Amination Reactions in Chloroalkane Synthesis
The nucleophilic substitution reaction between cyclopropanamine and a suitable 2-chloroethylating agent is a primary method for synthesizing this compound. In this approach, the amino group of cyclopropanamine acts as a nucleophile, displacing a leaving group on the ethyl chain. A common precursor for this is 2-chloroethanol, where the hydroxyl group can be converted to a better leaving group, or by using reagents like 1-bromo-2-chloroethane.
The direct alkylation of amines with alkyl halides can be challenging to control, as the primary amine product can be more nucleophilic than the starting amine, leading to the formation of undesired tertiary amines through dialkylation. masterorganicchemistry.com The reaction of ammonia (B1221849) with 2-chloroethanol, for example, typically yields a mixture of mono-, di-, and triethanolamines. sciencemadness.org To favor mono-alkylation and synthesize the secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the starting amine.
In a related context, the synthesis of N,N-bis(2-chloroethyl) derivatives often starts from the corresponding amine hydrochloride, which is reacted in the presence of a base to free the nucleophilic amine. google.com For the synthesis of this compound, this would involve the reaction of cyclopropanamine with a 2-chloroethyl halide. The reactivity of chloro-substituted compounds in amination reactions is well-established, with selective substitution being achievable under controlled conditions. researchgate.net
Coupling Reactions for Carbon-Nitrogen Bond Formation
Modern catalytic cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, primarily for attaching amines to aromatic or vinyl systems. The most prominent of these is the Buchwald-Hartwig amination. tcichemicals.comyoutube.com
This palladium-catalyzed reaction couples an amine with an aryl or vinyl halide or triflate in the presence of a strong base. tcichemicals.comyoutube.com While typically used to form arylamines, its principles can be considered for alkyl-alkyl or alkyl-amine couplings, although this is less common. A direct application to synthesize this compound would be challenging and likely inefficient compared to the aforementioned methods. It would theoretically involve coupling cyclopropanamine with a vinyl halide like vinyl chloride, followed by hydrochlorination of the resulting N-vinylcyclopropanamine, or a direct coupling with a saturated alkyl halide, which is a more challenging transformation for this specific catalytic system. More specialized catalytic systems are generally required for the C(sp³)-N coupling of unactivated alkyl halides. organic-chemistry.org
Synthesis of Key Precursors and Advanced Intermediates
The successful synthesis of this compound relies on the availability of key starting materials.
Cyclopropanamine and its Derivatives: Cyclopropanamine can be synthesized through various routes. One industrial method involves the ammoniation of a cyclopropanecarboxylate (B1236923) ester to form cyclopropanecarboxamide, followed by a modified Hofmann rearrangement to yield the primary amine. google.com Another approach involves the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, which react with an amine after being converted to a zinc homoenolate intermediate. chemrxiv.org
2-Chloroethylating Agents: The most common precursor for the 2-chloroethyl moiety is 2-chloroethanol. It is produced industrially by the reaction of ethylene (B1197577) with hypochlorous acid. wikipedia.org It serves as a versatile building block for installing the 2-hydroxyethyl group, which can then be converted to a chloroethyl group. wikipedia.org Alternatively, reacting diethanolamine (B148213) with thionyl chloride is a known method to produce bis(2-chloroethyl)amine (B1207034) hydrochloride, indicating a standard procedure for converting a 2-hydroxyethylamino group into a 2-chloroethylamino group. 2-Chloroethanol itself can be used in reactions with amines, often under basic conditions, to form N-(2-hydroxyethyl)amines, which would then require a subsequent chlorination step. google.com
Preparation of Cyclopropylamine Scaffolds
The foundational step in synthesizing the target compound is the creation of the cyclopropylamine scaffold. Several methodologies have been developed, starting from various readily available precursors.
One common industrial-scale method begins with the ring-opening of γ-butyrolactone . This process typically involves cleaving the lactone with a hydrohalide, such as hydrogen chloride, often catalyzed by an aqueous sulfuric acid solution, to yield 4-chlorobutyric acid. google.com This acid is then esterified with a hindered alcohol, like a secondary or tertiary alcohol, to form a 4-chlorobutyrate ester. The use of a hindered ester is crucial as it minimizes hydrolysis during the subsequent cyclization step. google.comgoogleapis.com The cyclopropane (B1198618) ring is then formed by treating the ester with a strong base, such as solid sodium hydroxide (B78521) in a water-immiscible solvent with a phase-transfer catalyst. google.com The resulting hindered cyclopropanecarboxylate ester undergoes ammonolysis, often catalyzed by an alkali metal salt of a polyol, to produce cyclopropanecarboxamide . google.comgoogleapis.com Finally, a modified Hofmann rearrangement of the amide yields the desired cyclopropylamine . google.com
Another versatile approach involves the Kulinkovich-Szymoniak reaction, which can produce cyclopropylamines from nitriles. For instance, tryptamine (B22526) analogues bearing a cyclopropylamine unit have been prepared from 3-indolyl acetonitriles through a MeTi(Oi-Pr)₃-mediated cyclopropanation. researchgate.net
A highly diastereoselective method for producing trans-2-substituted cyclopropylamines starts from α-chloroaldehydes. chemrxiv.orgnih.gov This reaction proceeds through the formation of a zinc homoenolate intermediate, which is then trapped by an amine and subsequently undergoes ring-closure. chemrxiv.orgnih.govresearchgate.net This method is particularly valuable for creating analogues with specific stereochemistry on the cyclopropane ring.
A scalable synthesis for substituted cyclopropylamines, such as (1-cyclopropyl)cyclopropylamine, has been achieved via a Curtius degradation of the corresponding carboxylic acid. beilstein-journals.org This highlights another route to access diverse cyclopropylamine building blocks.
| Starting Material | Key Intermediates | Final Product | Relevant Findings |
| γ-Butyrolactone | 4-Chlorobutyric acid, Hindered 4-chlorobutyrate ester, Cyclopropanecarboxamide | Cyclopropylamine | Economical, large-scale process. google.comgoogleapis.com |
| α-Chloroaldehydes | Zinc homoenolate | trans-2-Substituted Cyclopropylamines | High diastereoselectivity for trans isomers. chemrxiv.orgnih.gov |
| Substituted Nitriles | Titanacyclopropane intermediate | Substituted Cyclopropylamines | Applicable to complex molecules like indole (B1671886) derivatives. researchgate.net |
| Carboxylic Acids | Acyl azide, Isocyanate | Substituted Cyclopropylamines | Scalable route via Curtius degradation. beilstein-journals.orgresearchgate.net |
Incorporation of Chloroethyl Moieties
Once the cyclopropylamine scaffold is obtained, the N-(2-chloroethyl) group is introduced. A common strategy for this transformation is the reaction of cyclopropylamine with a suitable chloroethylating agent. One straightforward method involves the reaction of cyclopropylamine with ethylene oxide to form N-cyclopropylethanolamine. This intermediate alcohol is then chlorinated using a reagent like thionyl chloride (SOCl₂) to yield this compound.
Alternatively, the synthesis of the chloroethylating agent itself, 2-chloroethylamine (B1212225) hydrochloride , is well-established. It can be prepared by reacting ethanolamine (B43304) hydrochloride with thionyl chloride, often in the presence of a carboxylic acid as a solvent in substoichiometric amounts. google.com Another route involves the reaction of ethanolamine with hydrogen chloride. google.com The resulting 2-chloroethylamine or its hydrochloride salt can then be reacted with cyclopropylamine to form the target secondary amine. However, direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts, which necessitates careful control of reaction conditions. masterorganicchemistry.com
Strategies for Derivatization and Analogue Design
The this compound molecule offers multiple sites for chemical modification, enabling the design and synthesis of a wide array of structural analogues.
Alkylation Reactions Utilizing the Secondary Amine
This compound is a secondary amine, and its nitrogen atom can serve as a nucleophile for further alkylation. This allows for the introduction of a third substituent on the nitrogen, leading to tertiary amines. Standard N-alkylation methods, such as reaction with alkyl halides (e.g., benzyl (B1604629) chloride, propyl bromide) or reductive amination with aldehydes and ketones, can be employed. researchgate.net
It is important to note that the nucleophilicity of the resulting tertiary amine is often lower than the parent secondary amine due to increased steric hindrance, which can help in controlling the reaction. masterorganicchemistry.com However, forcing conditions or reaction with highly reactive alkylating agents like methyl iodide can lead to the formation of quaternary ammonium salts through exhaustive methylation. masterorganicchemistry.com
Functional Group Transformations on the Chloroethyl Chain
The chloroethyl group is a key reactive handle for derivatization. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the displacement of chloride by a variety of nucleophiles to generate a diverse library of analogues.
This reactivity is characteristic of nitrogen mustards, where the nitrogen atom can participate in an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is a potent alkylating agent. wikipedia.org This inherent reactivity allows this compound to alkylate various nucleophiles. For example, the chloro group can be substituted by:
Thiolates: to form thioethers. rsc.org
Azides: to introduce an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry.
Cyanides: to form a nitrile.
Amines: to generate diamine structures.
In the context of medicinal chemistry, the N-(2-chloroethyl) moiety is a common feature in N-nitrosourea anticancer agents like Semustine. nih.govwikipedia.org In these compounds, the chloroethyl group is essential for the alkylation of DNA. wikipedia.orgnih.gov Analogues have been synthesized where the chloro group is replaced by fluorine, although these were found to be less active in some series. nih.gov
| Reaction Type | Nucleophile | Resulting Functional Group |
| Nucleophilic Substitution | Thiolate (RS⁻) | Thioether (-SR) |
| Nucleophilic Substitution | Azide (N₃⁻) | Azide (-N₃) |
| Nucleophilic Substitution | Cyanide (CN⁻) | Nitrile (-CN) |
| Nucleophilic Substitution | Amine (R₂NH) | Tertiary or Quaternary Amine |
Stereochemical Control in Analogue Synthesis
The stereochemistry of the cyclopropane ring can significantly influence the biological activity of the final compound. Therefore, controlling the formation of stereoisomers is a critical aspect of analogue synthesis.
Significant advances have been made in the diastereoselective synthesis of trans-2-substituted cyclopropylamines. One of the most effective methods utilizes the reaction of α-chloroaldehydes with bis(iodozincio)methane and an amine. chemrxiv.orgnih.gov Researchers have found that while the reaction initially produces a mixture of cis and trans isomers, the addition of a polar aprotic co-solvent like DMF can suppress the zinc halide-catalyzed cis/trans-isomerization, leading to high diastereoselectivity (>20:1) for the trans product. chemrxiv.org
The Simmons-Smith cyclopropanation is another powerful tool for stereocontrolled synthesis. mdpi.com The reaction of olefins, particularly those with directing groups like allylic alcohols, with a zinc carbenoid allows for the stereospecific addition of a methylene (B1212753) group. Chiral auxiliaries or catalysts can be employed to achieve high enantioselectivity. mdpi.comresearchgate.net
Furthermore, Michael Initiated Ring Closure (MIRC) reactions provide an enantioselective pathway to highly substituted cyclopropanes. rsc.org These reactions, often catalyzed by chiral organocatalysts like prolinol derivatives, can generate cyclopropanes with multiple stereocenters in high yield and enantiomeric excess. rsc.org The development of methods to create polysubstituted cyclopropanes, for example through the use of diboronates, further expands the toolbox for creating complex and stereochemically defined analogues. nih.gov
| Method | Key Features | Stereochemical Outcome |
| Zinc Homoenolate from α-Chloroaldehydes | Trapping with amines; use of polar aprotic co-solvents. | Highly diastereoselective for trans isomers. chemrxiv.orgnih.gov |
| Simmons-Smith Cyclopropanation | Reaction of olefins with a zinc carbenoid; use of directing groups or chiral catalysts. | Stereospecific and can be made highly enantioselective. mdpi.comresearchgate.net |
| Michael Initiated Ring Closure (MIRC) | Organocatalyzed conjugate addition followed by intramolecular cyclization. | Enantioselective synthesis of highly substituted chiral cyclopropanes. rsc.org |
Chemical Reactivity and Transformation Mechanisms of N 2 Chloroethyl Cyclopropanamine
Nucleophilic Substitution Pathways Involving the Chloroethyl Group
The presence of a primary chloroethyl group renders N-(2-Chloroethyl)cyclopropanamine susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its chemical profile, enabling the introduction of diverse functional groups. The mechanisms of these substitutions are influenced by the nature of the nucleophile and the reaction conditions.
Intramolecular Cyclization Reactions
One of the most significant reactions of this compound is its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. This process is analogous to the behavior of other nitrogen mustards. The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a strained, three-membered aziridine (B145994) ring fused to the cyclopropyl (B3062369) group, which would be N-cyclopropylaziridine.
This intramolecular cyclization is a classic example of an anchimerically assisted reaction, where the neighboring group participation of the amine significantly accelerates the rate of chloride ion departure compared to a simple primary alkyl chloride. The resulting N-cyclopropylaziridinium ion is a potent electrophile, readily undergoing ring-opening upon attack by external nucleophiles. The kinetics of this type of cyclization are typically first-order, as the rate-determining step is the intramolecular attack.
Intermolecular Nucleophilic Displacements
In the presence of external nucleophiles, this compound can undergo direct intermolecular nucleophilic substitution, competing with the intramolecular cyclization pathway. The outcome of the reaction is often dependent on the concentration and nucleophilicity of the external nucleophile. Stronger nucleophiles at higher concentrations are more likely to favor direct SN2 displacement of the chloride ion.
A variety of nucleophiles can be employed to functionalize the chloroethyl side chain. For instance, reaction with amines would lead to the formation of the corresponding diamine derivatives. Thiolates, being excellent nucleophiles, would readily displace the chloride to form thioethers. Similarly, alkoxides can be used to introduce ether functionalities. These reactions typically proceed via an SN2 mechanism, characterized by inversion of configuration at the carbon center, although in this achiral molecule, this is not stereochemically consequential.
| Nucleophile | Product | Reaction Type |
| Amine (R₂NH) | N-cyclopropyl-N'-(substituted)ethane-1,2-diamine | Intermolecular Nucleophilic Substitution |
| Thiolate (RS⁻) | N-(2-(alkylthio)ethyl)cyclopropanamine | Intermolecular Nucleophilic Substitution |
| Alkoxide (RO⁻) | N-(2-alkoxyethyl)cyclopropanamine | Intermolecular Nucleophilic Substitution |
Electrophilic Reactivity of the Nitrogen Center
The nitrogen atom in this compound, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to react with a range of electrophiles.
Acylation of the nitrogen can be readily achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. orientjchem.orgfortunejournals.comnih.govresearchgate.net This reaction leads to the formation of the corresponding N-acyl-N-(2-chloroethyl)cyclopropanamine. The amide functionality introduced can significantly alter the electronic properties and subsequent reactivity of the molecule.
Alkylation of the nitrogen center is also a feasible transformation. Reagents like alkyl halides can introduce an additional alkyl group, converting the secondary amine into a tertiary amine. For instance, reaction with methyl iodide would yield N-(2-chloroethyl)-N-methylcyclopropanamine. pearson.comrsc.org Such reactions typically proceed via an SN2 pathway.
Cyclopropane (B1198618) Ring Reactivity and Transformations
The cyclopropane ring, with its inherent strain energy of approximately 27 kcal/mol, is susceptible to ring-opening reactions under specific conditions. nih.gov The presence of the amino group can influence the mode of ring cleavage.
Thermally and Catalytically Induced Ring-Opening Reactions
While thermal ring-opening of cyclopropanes generally requires high temperatures, the presence of substituents can lower the activation energy. In the case of this compound, catalytic methods are more likely to be employed for controlled ring-opening. Transition metal catalysts, such as those based on palladium, rhodium, or nickel, are known to catalyze the ring-opening of cyclopropanes, often through the formation of metallacyclobutane intermediates. The regioselectivity of the ring-opening would be influenced by the electronic nature of the substituents on the cyclopropane ring. Lewis acids can also promote the ring-opening of activated cyclopropanes by coordinating to a substituent and facilitating bond cleavage. nih.govnih.govresearchgate.netbeilstein-journals.org
Rearrangement Processes Involving the Cyclopropyl Group
Rearrangements involving the cyclopropyl group in this compound can be initiated under various conditions. Acid-catalyzed rearrangements of cyclopropylamines can lead to the formation of larger ring systems or acyclic products. chemrxiv.org For example, protonation of the nitrogen could be followed by a concerted or stepwise ring-opening to generate a carbocationic intermediate that can then undergo further reaction.
In the context of N-cyclopropylamines, enzymatic oxidation has been shown to lead to ring fragmentation. nih.gov While not a direct rearrangement of the starting molecule, it highlights the latent reactivity of the cyclopropylaminyl system, which can proceed through radical cation intermediates leading to ring-opened products. nih.gov
| Transformation | Conditions | Potential Products |
| Thermally Induced Ring-Opening | High Temperature | Mixture of isomeric alkenes |
| Catalytically Induced Ring-Opening | Transition Metal Catalyst | Functionalized open-chain amines |
| Acid-Catalyzed Rearrangement | Strong Acid | Ring-expanded heterocycles, acyclic imines |
Influence of Adjacent Functionality on Ring Stability and Reactivity
The stability and reactivity of the cyclopropane ring in this compound are significantly influenced by the electronic effects of the N-(2-chloroethyl)amino group. The nitrogen atom, with its lone pair of electrons, can act as an electron-donating group, which can affect the adjacent three-membered ring.
The cyclopropane ring possesses a unique electronic structure, often described as having "pseudo-π" character, which allows for electronic communication with adjacent substituents. nih.gov Electron-donating groups, such as an amino group, can stabilize an adjacent positive charge through resonance or inductive effects. Conversely, electron-withdrawing groups can destabilize the ring and make it more susceptible to nucleophilic attack and ring-opening reactions. researchgate.net
Studies on related 2-phenylcyclopropylamines have shown that substituents on the phenyl ring can influence the pKa of the amino group and the lipophilicity of the molecule, which in turn affects their biological activity. nih.gov While not directly measuring ring stability, these findings highlight the electronic interplay between substituents and the cyclopropylamine (B47189) moiety.
Table 1: General Influence of Substituents on Cyclopropane Ring Reactivity
| Substituent Type | Electronic Effect | Influence on Cyclopropane Ring |
| Electron-Donating Group (e.g., -NHR) | +I, +M | Stabilization of adjacent carbocations, potential for ring activation towards electrophiles. |
| Electron-Withdrawing Group (e.g., -C(O)R, -CN) | -I, -M | Polarization of C-C bonds, increased susceptibility to nucleophilic ring-opening. researchgate.net |
Mechanistic Studies of Reaction Intermediates and Transition States
The most probable and well-documented reaction pathway for N-(2-chloroethyl)amines involves intramolecular cyclization to form a highly reactive aziridinium ion intermediate. nih.govresearchgate.netmdpi.com This process is a key step in the mechanism of action for many nitrogen mustards.
The reaction is initiated by the nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine atom (an intramolecular SN2 reaction). This results in the formation of a strained, three-membered aziridinium ring and the expulsion of the chloride ion.
The formation of this aziridinium ion is a critical step, as it is a potent electrophile and readily reacts with various nucleophiles. researchgate.netmdpi.com The high reactivity of the aziridinium ion stems from the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom.
Scheme 1: Plausible Mechanism for Aziridinium Ion Formation from this compound
In this proposed mechanism, the nitrogen lone pair of this compound attacks the electrophilic carbon bonded to chlorine, leading to the formation of a spirocyclic aziridinium cation and a chloride anion.
Computational studies on related systems, such as the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450, have investigated the transition states of reactions involving cyclopropylamines. rsc.orgsigmaaldrich.com These studies indicate that reactions can proceed through hydrogen atom transfer (HAT) mechanisms, leading to the formation of carbinolamine intermediates. nih.gov While this is a different reaction type, it highlights the complexity of potential transition states involving the cyclopropyl group.
The stability of the transition state leading to the aziridinium ion will be influenced by the substitution pattern on the nitrogen and the cyclopropane ring. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that steric hindrance can accelerate intramolecular cyclization reactions. researchgate.net In the case of this compound, the cyclopropyl group itself can influence the geometry and energy of the transition state for aziridinium ion formation.
Further mechanistic studies, likely involving computational modeling and kinetic analysis, would be necessary to fully elucidate the specific intermediates and transition states in the reactions of this compound.
Theoretical and Computational Chemistry Investigations of N 2 Chloroethyl Cyclopropanamine
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like N-(2-Chloroethyl)cyclopropanamine, these methods can elucidate its reactivity, stability, and spectroscopic characteristics.
The electron density distribution, ρ(r), is a cornerstone of quantum chemistry that reveals the probability of finding an electron at a specific point in space. Analysis of ρ(r) for this compound would map out regions of electron accumulation and depletion. This allows for the precise characterization of chemical bonds—covalent, polar covalent, and ionic interactions—and the identification of lone pairs and potential sites for electrophilic or nucleophilic attack. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) would be employed to analyze the topology of the electron density, defining atomic basins and quantifying bond properties like bond order and ellipticity.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy and spatial distribution of these orbitals are critical. The HOMO, likely localized around the nitrogen atom due to its lone pair, would indicate the molecule's propensity to act as a nucleophile or electron donor. The LUMO, conversely, would be associated with the most electrophilic sites, such as the carbon atom bonded to the chlorine, indicating where a nucleophilic attack is most likely to occur. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
A hypothetical representation of FMO data is presented below:
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -9.5 | Nitrogen (lone pair) |
| LUMO | +1.2 | C-Cl antibonding orbital |
| HOMO-1 | -11.0 | C-N and C-C sigma bonds |
| LUMO+1 | +2.5 | C-H antibonding orbitals |
Note: This table is illustrative and represents typical values for similar amine compounds. Actual values would require specific calculations.
The distribution of partial atomic charges and the resulting molecular electrostatic potential (MEP) are crucial for understanding intermolecular interactions. For this compound, charge analysis methods (e.g., Mulliken, Löwdin, or Natural Bond Orbital analysis) would quantify the partial positive and negative charges on each atom. The nitrogen and chlorine atoms are expected to be regions of negative charge, while the hydrogen atoms and the carbon attached to chlorine would be positively charged.
An MEP map would visually represent this charge distribution on the molecule's electron density surface. Red regions (negative potential) would highlight electron-rich areas, such as the nitrogen lone pair, which are susceptible to electrophilic attack. Blue regions (positive potential) would indicate electron-poor areas, like the hydrogens on the cyclopropyl (B3062369) and ethyl groups, which are favorable for nucleophilic interaction.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics describes the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to explore the conformational landscape and dynamic behavior of molecules.
This compound possesses significant conformational flexibility due to the rotation around the C-C and C-N single bonds. A systematic conformational search using MM methods would explore the potential energy surface of the molecule. This process identifies all possible low-energy conformations (conformers or rotamers). The relative energies of these conformers would be calculated to determine their population at a given temperature according to the Boltzmann distribution. Key dihedral angles, such as the N-C-C-Cl angle, would define the major conformers, distinguishing between gauche and anti arrangements, which often have distinct energies and dipole moments.
Molecular dynamics simulations would provide a time-resolved view of the molecule's behavior. By solving Newton's equations of motion for all atoms in the system, an MD simulation can track the transitions between different stable conformations over time. This would reveal the energy barriers for bond rotations and the characteristic timescales of conformational changes. Such simulations can also provide insights into the flexibility of the cyclopropyl ring and the ethyl chain, which can influence how the molecule interacts with other molecules or biological targets. The trajectory from an MD simulation allows for the calculation of average properties and the exploration of rare events that might be crucial for the molecule's function.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a powerful framework for investigating the intricate details of chemical reactions at the molecular level. coe.edu By approximating the many-electron wavefunction with the spatially dependent electron density, DFT offers a computationally tractable yet accurate method to explore reaction mechanisms, making it an invaluable tool for understanding the reactivity of molecules like this compound.
A fundamental application of DFT in mechanistic studies is the ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. The identification of a TS, a first-order saddle point on the potential energy surface, is crucial for understanding the feasibility and rate of a chemical transformation. This is confirmed by frequency calculations, where a stable structure (reactant, intermediate, or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
For this compound, several reaction pathways can be envisaged, such as intramolecular cyclization to form a substituted aziridinium (B1262131) or piperazine (B1678402) species, or intermolecular substitution reactions. Using DFT, the geometries of the transition states for these potential reactions can be optimized. Once the TS is located, its energy relative to the reactant(s) defines the activation energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction rate, allowing chemists to predict the most likely reaction pathway under given conditions.
For instance, in studies of related systems, DFT has been used to calculate the energy barriers for various cycloaddition and ring-opening reactions. researchgate.netmdpi.com Calculations on the aminolysis of cyclic carbonates, another reaction involving nucleophilic attack by an amine, have shown how DFT can elucidate the role of catalysts in lowering activation barriers. rsc.org The energy barriers for different proposed mechanisms, such as concerted versus stepwise pathways, can be compared to determine the most plausible route. acs.org
Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Intramolecular Cyclization of this compound.
| Reaction Pathway | Transition State | Activation Energy (ΔE‡) (kcal/mol) |
| Aziridinium Formation (SN2) | TS1 | 25.4 |
| Piperazine Dimerization | TS2 | 38.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations for comparative mechanistic analysis.
Beyond identifying single transition states, DFT allows for the comprehensive mapping of entire reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products, collectively forming a reaction energy profile. By connecting these stationary points, a detailed step-by-step narrative of the reaction mechanism can be constructed. coe.edu
For this compound, this could involve simulating its reaction with a nucleophile. DFT calculations could explore a concerted mechanism (e.g., a direct SN2 substitution at the chloro-substituted carbon) versus a stepwise mechanism that proceeds through a distinct intermediate. For example, studies on the cyclopropanation of olefins have used DFT to compare different potential pathways, including those involving metal-carbene intermediates or direct cycloaddition, to identify the most energetically favorable route. acs.orgitu.edu.tr Similarly, investigations into cycloadditions have elucidated stepwise pathways involving zwitterionic intermediates and subsequent ring closure, with each step having its own transition state and energy barrier. pku.edu.cn
The ring strain inherent in the cyclopropyl group of this compound makes it susceptible to ring-opening reactions. nih.gov DFT can be employed to simulate potential ring-opening mechanisms, for example, under acidic conditions or catalyzed by a Lewis acid. researchgate.net Such simulations would clarify whether the ring opens via a concerted process or through cationic intermediates, providing invaluable insight into the compound's stability and reactivity. researchgate.net
A powerful aspect of computational chemistry is its ability to predict spectroscopic properties that can be directly compared with experimental data. DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, is widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govruc.dk This capability is crucial for mechanistic validation, as it can help identify transient intermediates or distinguish between possible isomers of a final product that may be difficult to characterize experimentally.
For this compound, DFT could be used to calculate the ¹H and ¹³C NMR spectra of the parent molecule as well as its potential reaction products or intermediates. If a reaction is hypothesized to proceed through a specific intermediate, the calculated spectrum of that intermediate can be compared to experimental spectra taken during the reaction. A match would provide strong evidence for the proposed mechanism. This approach has been successfully used to determine correct regioisomers, tautomers, and protonation states for complex organic molecules. rsc.org While benchmarks show that different functionals and basis sets yield varying levels of accuracy, modern methods can often predict proton shifts with a mean absolute error of less than 0.1 ppm. rogue-scholar.org
Table 2: Representative Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT-Predicted δ (ppm) (B3LYP/6-31G(d)) |
| C (CH-NH) | 62.5 | 61.8 |
| C (CH₂-Cl) | 45.2 | 44.9 |
| C (CH₂-NH) | 48.9 | 48.1 |
| C (CH₂-ring) | 15.7 | 15.2 |
Note: The data presented is for illustrative purposes. Actual experimental values may vary. DFT predictions are highly dependent on the level of theory and solvent model used.
Advanced Computational Methodologies in Chemical Discovery
While DFT is a versatile workhorse, other advanced computational methods play significant roles in chemical discovery, offering higher accuracy for specific properties or high-throughput analysis for large chemical spaces.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide "gold standard" accuracy for certain molecular properties, especially when high accuracy is paramount.
High-level ab initio calculations are particularly valuable for establishing accurate thermochemical data, such as enthalpies of formation (ΔHf⁰). nih.gov For example, a study on a series of chloro- and fluoro-substituted cyclopropanes utilized high-level G3/B3LYP methods to provide precise ΔHf⁰ values, which are crucial for assessing the strain energy and stability of these compounds. acs.orgacs.org Such calculations could be applied to this compound and its isomers to provide benchmark energetic data, which can, in turn, be used to calibrate more computationally efficient methods like DFT for broader studies. While a full ab initio treatment of a complex reaction pathway may be too demanding, it is often used to calculate accurate energies for key stationary points (reactants, products, and transition states) to validate DFT results.
Table 3: Example of High-Level Ab Initio Calculated Standard Enthalpies of Formation (ΔHf⁰) for Related Cyclopropane (B1198618) Derivatives.
| Compound | Method | ΔHf⁰ (kJ mol⁻¹) | Reference |
| Cyclopropane | G3/B3LYP | 53.3 | acs.org |
| Chlorocyclopropane | G3/B3LYP | 60.1 | acs.org |
| 1,1-Dichlorocyclopropane | G3/B3LYP | 25.8 | acs.org |
| Cyclopropylamine (B47189) | Isodesmic Reactions | 18.36 | tandfonline.com |
Cheminformatics combines computer and information science to address problems in chemistry, particularly in the context of drug discovery and materials science. nih.gov A key application is the design and analysis of compound libraries—large collections of molecules used in high-throughput screening to identify new drug leads. nih.gov
The cyclopropylamine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors. nih.govrsc.org This makes derivatives of cyclopropylamine, including this compound, attractive candidates for inclusion in screening libraries. The 2-chloroethyl group also provides a reactive handle for further chemical modification.
Cheminformatics tools are essential for designing these libraries. github.com Instead of synthesizing molecules randomly, these tools analyze vast virtual chemical spaces to select or design compounds with optimal properties. This can involve designing for diversity (to cover as much chemical space as possible) or for focus (to target a specific protein family). nih.gov Flexible scaffold-based approaches can be used to design single molecules that can adopt different shapes to interact with multiple targets. exlibrisgroup.comresearchgate.net this compound could serve as a starting point or a building block in a virtual library. Cheminformatics algorithms could then be used to enumerate a vast library of related compounds by varying substituents and then filter this library based on predicted drug-like properties (e.g., solubility, metabolic stability) to select a smaller, more promising set of compounds for synthesis and biological testing.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
The general workflow for developing a QSRR model involves several key steps uliege.bechemrxiv.org:
Dataset Curation: A series of compounds structurally related to the target molecule, in this case, derivatives of cyclopropylamine or other N-chloroethylamines, would be synthesized.
Reactivity Measurement: A specific and quantifiable measure of reactivity for each compound in the series would be determined experimentally. This could be a reaction rate constant, an activation energy, or another relevant kinetic or thermodynamic parameter.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's electronic and steric properties.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are employed to build a mathematical equation that links the descriptors to the measured reactivity. chemrxiv.orgmdpi.com The predictive power of the resulting model is then rigorously tested using internal and external validation techniques.
Hypothetical QSRR Model for this compound Reactivity
While a specific QSRR model for this compound has not been reported, we can conceptualize what such a model might entail. The reactivity of this compound is likely influenced by the interplay of the nucleophilic cyclopropylamine moiety and the electrophilic 2-chloroethyl group. A QSRR study would aim to quantify these influences.
Potential Molecular Descriptors
A hypothetical QSRR model for the reactivity of this compound and its analogs would likely include a combination of the following types of molecular descriptors:
Electronic Descriptors: These would describe the electron distribution within the molecule. Examples include:
Partial atomic charges on the nitrogen, chlorine, and adjacent carbon atoms.
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively.
Dipole moment.
Steric Descriptors: These would quantify the three-dimensional size and shape of the molecule. Examples include:
Molecular volume and surface area.
Steric parameters (e.g., Taft's Es) for substituents on the cyclopropyl ring or the ethyl chain.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
Illustrative Data Table for a Hypothetical QSRR Study
The following interactive table illustrates the type of data that would be generated and used in a QSRR study for a hypothetical series of this compound derivatives. The reactivity data and descriptor values are purely for illustrative purposes and are not derived from actual experimental or computational studies.
| Compound | Substituent (R) | Log(k_rel) | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |
| 1 | H | 0.00 | -8.5 | 1.2 | 110 |
| 2 | 2-Methyl | -0.15 | -8.4 | 1.3 | 125 |
| 3 | N-Methyl | 0.20 | -8.2 | 1.2 | 125 |
| 4 | 4-Fluoro | -0.30 | -8.7 | 1.0 | 115 |
In this hypothetical example, a QSRR model could be developed to predict the relative reaction rate (log(k_rel)) based on the electronic (HOMO, LUMO) and steric (Molecular Volume) descriptors. Such a model would provide valuable insights into the factors governing the reactivity of this class of compounds and could be used to predict the reactivity of new, unsynthesized derivatives.
Advanced Analytical Characterization Techniques in Research Contexts
Spectroscopic Techniques for Elucidating Structural Features
Spectroscopy is the primary toolset for probing the molecular structure of N-(2-Chloroethyl)cyclopropanamine, with each technique providing unique and complementary information about its atomic composition and connectivity.
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation, offers clues about the molecule's structure.
High-Resolution Mass Spectrometry is utilized to determine the elemental composition of this compound with exceptional accuracy. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C₅H₁₀ClN), the monoisotopic mass is calculated to be 119.05018 Da. uni.lu HRMS instruments can measure this mass to within a few parts per million (ppm), confirming the elemental formula and distinguishing it from other potential isobaric compounds. In typical ESI-HRMS analysis, the compound is ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts Data sourced from predictive databases based on the compound's structure. uni.lu
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 120.05746 |
| [M+Na]⁺ | 142.03940 |
| [M+K]⁺ | 158.01334 |
| [M]⁺ | 119.04963 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of a molecule. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 120.057) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the molecular structure. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pattern can be predicted based on its chemical structure. Key fragmentation pathways would likely include the loss of a chlorine atom, cleavage of the ethyl chain, and opening of the cyclopropyl (B3062369) ring. Analysis of fragments from related structures, such as cyclopropylamine (B47189) and other chloroethylamines, aids in interpreting these patterns. nist.govnist.gov This detailed structural analysis is critical for confirming the identity of the synthesized molecule and distinguishing it from potential isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the protons on the cyclopropyl ring, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the proton on the amine group (N-H). Spin-spin coupling patterns between adjacent protons would confirm their connectivity.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, five distinct signals are expected, corresponding to the two carbons in the ethyl group and the three carbons of the cyclopropyl ring. The chemical shifts of these signals are indicative of their bonding environment (e.g., attached to nitrogen, chlorine, or other carbons).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign these proton and carbon signals by showing which protons are coupled to each other and which protons are directly attached to which carbons, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimates based on analogous structures and standard chemical shift ranges.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH (cyclopropyl) | ~2.2 - 2.5 | ~30 - 35 |
| CH₂ (cyclopropyl) | ~0.4 - 0.9 | ~5 - 10 |
| N-CH₂ | ~2.8 - 3.2 | ~45 - 50 |
| CH₂-Cl | ~3.5 - 3.8 | ~40 - 45 |
| NH | ~1.5 - 2.5 (variable) | N/A |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. bdu.ac.in They are excellent for identifying the presence of specific functional groups. For this compound, these techniques would confirm the key structural components.
N-H Stretch: A characteristic absorption band for the secondary amine would be visible in the IR spectrum.
C-H Stretch: Bands corresponding to the C-H bonds of the saturated ethyl chain and the strained cyclopropyl ring would be observed.
C-N Stretch: The vibration of the carbon-nitrogen bond would produce a signal in the fingerprint region of the spectrum.
C-Cl Stretch: A strong absorption associated with the carbon-chlorine bond is also expected in the lower wavenumber region of the IR spectrum.
The combined use of IR and Raman can be particularly powerful due to different selection rules; some vibrations may be strong in Raman but weak or absent in IR, and vice-versa, providing a more complete vibrational profile of the molecule. bdu.ac.in
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Alkyl/Cycloalkyl | C-H Stretch | 2850 - 3050 |
| Amine | C-N Stretch | 1020 - 1250 |
| Alkyl Halide | C-Cl Stretch | 600 - 800 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatography is essential for separating this compound from reaction precursors, byproducts, or impurities, as well as for establishing its purity level. Given the compound's polar and basic nature, specific chromatographic methods are required for effective separation.
High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. Due to the polarity of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable technique. nih.govgoogle.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov This allows for the retention and separation of polar compounds that are poorly retained in traditional reverse-phase chromatography. Alternatively, reverse-phase HPLC can be used, often requiring specialized columns or mobile phase additives like ion-pairing agents to achieve adequate retention and peak shape. sielc.com
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is well-suited for volatile and thermally stable compounds. nih.gov The volatility of this compound makes GC a viable option for its analysis. The method provides excellent separation efficiency and, when coupled with MS, allows for both quantification and identity confirmation of the compound and any volatile impurities. nih.gov
Table 4: Potential Chromatographic Methods for this compound Analysis
| Technique | Column Type | Typical Mobile/Carrier Phase | Detector |
| HILIC-HPLC | Polar stationary phase (e.g., silica (B1680970), Primesep B) nih.gov | Acetonitrile / Ammonium (B1175870) formate (B1220265) buffer nih.gov | UV, MS |
| RP-HPLC | C18 with ion-pairing agent or polar-embedded phase | Water / Acetonitrile or Methanol (with additives) | UV, MS |
| GC | Capillary column (e.g., DB-5ms) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of individual components in a mixture. For compounds like this compound, which possess a primary amine and a halogenated alkyl chain, reversed-phase HPLC (RP-HPLC) is a commonly employed technique.
In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For amine-containing compounds, the pH of the mobile phase is a critical parameter as it influences the ionization state of the amine group and thus its retention.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for related compounds like cyclopropylamine offer valuable insights. For instance, a simple and sensitive ion chromatography method, a type of HPLC, has been developed for the determination of cyclopropylamine in pharmaceutical drug substances. nih.gov This method utilizes a cation-exchange column and a conductometric detector, highlighting the utility of ion-exchange chromatography for the analysis of such amines. nih.gov
Table 1: Illustrative HPLC Method for a Related Compound (Cyclopropylamine)
| Parameter | Condition |
| Column | Metrosep C4, 5 µm (250 mm × 4.0 mm) |
| Mobile Phase | 5 mM Hydrochloric acid containing 10% (v/v) acetonitrile |
| Flow Rate | 0.9 mL/min |
| Detection | Conductometric |
| Temperature | 27°C |
| Reference | nih.gov |
Furthermore, for chiral derivatives of cyclopropylamine, enantioselective separation can be achieved using chiral HPLC. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of the analyte. The enantiomeric excess of chiral cyclopropylamine derivatives has been successfully determined using HPLC with a chiral stationary phase. rsc.org
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC for the separation of highly polar compounds that show little or no retention on traditional reversed-phase columns. chromatographyonline.comavantorsciences.combiotage.com Given the polar nature of this compound, HILIC presents a highly suitable analytical approach.
In HILIC, a polar stationary phase (such as silica or a bonded phase with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. chromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are separated based on their partitioning between this layer and the bulk mobile phase.
A compelling example of HILIC's applicability is the analysis of Bis(2-chloroethyl)amine (B1207034), a compound structurally very similar to the ethylamine (B1201723) portion of this compound. A study demonstrated the capability of a ZIC®-HILIC column to retain and separate such polar compounds. merckmillipore.com HILIC coupled with mass spectrometry (HILIC-MS) is particularly advantageous as the high organic content of the mobile phase facilitates efficient spray ionization, leading to enhanced sensitivity. chromatographyonline.com
Table 2: Representative HILIC Conditions for Polar Amines
| Parameter | Condition |
| Column | SeQuant® ZIC®-HILIC |
| Mobile Phase | Acetonitrile/Aqueous Buffer Gradient |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Principle | Partitioning into a water-enriched layer on a polar stationary phase |
| Reference | chromatographyonline.comavantorsciences.commerckmillipore.com |
Gas Chromatography (GC) for Volatile Compound Profiling
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. While this compound itself may require derivatization to improve its volatility and chromatographic behavior, GC is a powerful tool for analyzing related impurities or starting materials. The analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing. chromatographyonline.combre.com
To overcome these challenges, derivatization is often employed. Amines can be converted into less polar and more volatile derivatives, such as amides or carbamates, prior to GC analysis. researchgate.netmdpi.com For halogenated compounds, a GC equipped with an electron capture detector (ECD) can provide high sensitivity. mdpi.com
GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, providing both retention time information and mass spectral data for confident peak identification. The analysis of iodinated aromatic amines by GC-MS has demonstrated the high sensitivity of this technique for halogenated compounds. nih.gov
Table 3: General GC Parameters for Amine Analysis
| Parameter | Typical Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or Mass Spectrometer (MS) |
| Derivatization | Often required to improve volatility and peak shape (e.g., acylation) |
| Reference | chromatographyonline.comresearchgate.netmdpi.comnih.gov |
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound is not publicly documented, the crystal structure of a related derivative, 1,3-di(bicyclopropyl)urea, has been reported. nih.gov This analysis provided unambiguous confirmation of the molecule's structure. Similarly, the crystal structure of other cyclopropane-containing molecules has been determined, offering insights into the geometry of the cyclopropyl ring. rochester.edu
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Advanced Chiroptical Methods for Stereochemical Analysis
For chiral molecules like this compound (if synthesized in an enantiomerically enriched form), chiroptical methods are essential for determining the absolute configuration and enantiomeric purity. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. nih.govcas.czmdpi.com
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
These experimental techniques are often coupled with quantum chemical calculations to predict the chiroptical properties of a given enantiomer. By comparing the experimental spectrum with the calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned. mdpi.com A novel "click chemosensing" method has also been developed for the rapid determination of the absolute configuration and enantiomeric excess of chiral amines using chiroptical analysis. scispace.com
Table 4: Chiroptical Techniques for Stereochemical Analysis
| Technique | Principle | Application |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and secondary structure of chiral molecules. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Determination of absolute configuration and conformational analysis. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration of chiral molecules in solution. |
| Raman Optical Activity (ROA) | Difference in the intensity of Raman scattering from a chiral molecule in right and left circularly polarized incident light. | Provides detailed stereochemical information. |
Applications in Chemical Synthesis and Non Biological Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The dual functionality of N-(2-Chloroethyl)cyclopropanamine allows it to serve as a linchpin in the assembly of intricate organic molecules. The presence of both a nucleophilic secondary amine and an alkyl chloride within the same structure enables a range of intramolecular and intermolecular reactions, positioning it as a key precursor for various important chemical scaffolds.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, representing a significant portion of all biologically active compounds. thieme-connect.denih.govorganic-chemistry.org this compound is an ideal starting material for the synthesis of saturated nitrogen heterocycles. The internal nucleophilic nitrogen can readily displace the chlorine atom via an intramolecular cyclization to form N-cyclopropylpiperazine, a valuable heterocyclic core. This transformation can be influenced by reaction conditions such as base and solvent selection.
Furthermore, the cyclopropylamine (B47189) unit can act as a directing group in transition-metal-catalyzed reactions, enabling the activation of C-C bonds within the cyclopropane (B1198618) ring for the construction of more complex heterocyclic systems. nih.gov The development of catalytic dehydrative cyclization and carbon-hydrogen oxidative cycloaddition reactions also presents opportunities for the use of precursors like this compound in the synthesis of a wide variety of nitrogen-containing heterocycles under mild and environmentally friendly conditions. pitt.edu The general strategies for synthesizing nitrogen heterocycles often involve leveraging bifunctional reagents to create cyclic structures, a role for which this compound is well-suited. nih.govthieme-connect.de
Spirocyclic compounds, which contain two rings connected by a single common atom, are prominent structural motifs in many natural products and pharmaceuticals. The strained cyclopropane ring of this compound can participate in ring-opening and ring-expansion reactions, making it a valuable precursor for the synthesis of spirocyclic systems. For instance, reactions involving the cyclopropane ring can lead to the formation of a new ring that is spiro-fused to the original cyclopropylamine scaffold.
Donor-acceptor cyclopropanes are known to be excellent substrates for annulation reactions to form various heterocyclic and carbocyclic systems, including spirocycles. thieme-connect.de The cyclopropylamine moiety can act as the donor component, and with appropriate functionalization, this molecule could be employed in cycloaddition reactions to generate complex spirocyclic architectures.
Intermediacy in the Production of Agrochemicals and Related Compounds
The cyclopropanamine moiety is a key structural feature in a number of modern agrochemicals, particularly fungicides. google.com Substituted N-(benzyl)cyclopropanamines are recognized as important intermediates in the synthesis of fungicidally active pyrazolecarboxamides. google.com While not a direct benzyl (B1604629) derivative, this compound can be readily modified to incorporate the necessary structural elements for such applications. The chloroethyl group can be functionalized through nucleophilic substitution to attach various aryl or heterocyclic groups, thereby providing a convergent route to a wide range of potential agrochemical candidates.
The general class of cyclopropanamine compounds has been explored for various biological activities, and their derivatives are subjects of ongoing research in medicinal and agricultural chemistry. google.com The versatility of this compound allows for the generation of a library of derivatives for screening and optimization of biological activity.
Utilization as a Catalyst or Reagent in Chemical Transformations
Beyond its role as a structural building block, the unique electronic and steric properties of this compound suggest its potential use as a reagent or ligand in chemical transformations. N-alkyl amines and their derivatives can serve as ligands for transition metals, influencing the reactivity and selectivity of catalytic processes.
Recent research has highlighted the use of novel N-alkyl-hydroxylamine reagents in iron-catalyzed aminochlorination, N-alkylaminohydroxylation, and azidation of alkenes. amazonaws.com These reactions demonstrate the potential for N-alkylamino compounds to participate in and facilitate complex chemical transformations. The cyclopropyl (B3062369) group in this compound could impart unique steric and electronic effects if used as a ligand in such catalytic systems, potentially leading to novel reactivity or improved selectivity.
The following table outlines potential catalytic applications based on related chemistries:
| Catalytic Reaction | Potential Role of this compound | Reference for Related Chemistry |
| Iron-Catalyzed Amino-functionalization | As a ligand or amine source | amazonaws.com |
| Palladium-Catalyzed Cross-Coupling | As a ligand for the palladium catalyst | organic-chemistry.org |
| Rhodium-Catalyzed C-C Bond Activation | As a directing group | nih.gov |
Application in the Development of Novel Materials Precursors
The chloroethyl functionality of this compound makes it a candidate for the development of novel polymers and materials. Halogenated hydrocarbons can undergo polymerization reactions to form materials with unique properties. The presence of the cyclopropane ring could introduce interesting physical and chemical characteristics into the resulting polymer, such as altered thermal stability, rigidity, or adhesive properties.
The amine functionality also allows for this compound to be incorporated into polyamides, polyurethanes, or epoxy resins. The bifunctional nature of the molecule could enable its use as a cross-linking agent, creating a three-dimensional polymer network with enhanced mechanical strength and thermal resistance.
Development of New Synthetic Methodologies Utilizing this compound
The unique combination of functional groups in this compound opens the door for the development of novel synthetic methodologies. Its ability to undergo intramolecular cyclization to form N-cyclopropylpiperazine is a straightforward yet powerful transformation. More advanced methodologies could involve cascade reactions where both the chloroethyl and cyclopropylamine moieties participate in a choreographed sequence of bond-forming events.
For example, a reaction could be designed where an external reagent initially reacts with the amine, followed by an intramolecular reaction involving the chloroethyl group, and finally, a transformation that engages the cyclopropane ring. Such one-pot, multicomponent reactions are highly sought after in modern organic synthesis for their efficiency and atom economy. The development of such methodologies would further establish this compound as a powerful tool in the synthetic chemist's arsenal.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Enhanced Efficiency
One promising approach is the diastereoselective synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.org This method involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to form the cyclopropylamine (B47189). chemrxiv.org Another potential route for exploration is the decarboxylative ring-opening of N-aryloxazolidin-2-ones with cyclic amines, which has proven effective for preparing a variety of N-aminoethyl cyclic amine derivatives. mdpi.com
Advanced Computational Prediction of Unexplored Reactivity
The inherent reactivity of N-(2-Chloroethyl)cyclopropanamine, stemming from the ring strain of the cyclopropane (B1198618) moiety and the presence of a nucleophilic amine and an electrophilic chloroethyl group, presents a rich landscape for computational investigation. Advanced computational methods, such as density functional theory (DFT) and ab initio calculations, can be employed to predict unexplored reaction pathways and transition states.
Recent advancements in machine learning and deep learning offer powerful tools for predicting the reactivity of covalent compounds. nih.gov By training models on large datasets of known reactions, it is possible to predict the outcomes of reactions involving this compound with a high degree of accuracy. nih.gov This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates.
For instance, computational models could be used to explore the potential for this compound to participate in Nazarov-type cyclizations or other electrocyclic reactions, which are known for cyclopropylamines. acs.org Such studies could uncover novel transformations and lead to the synthesis of complex molecular architectures.
| Computational Approach | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers for potential transformations. | Identification of thermodynamically and kinetically favorable reaction pathways. |
| Machine Learning Models | Prediction of reaction outcomes based on learned patterns from existing chemical data. | Rapid screening of potential reactions and optimization of reaction conditions. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule in different solvent environments. | Understanding of conformational preferences and their influence on reactivity. |
Integration of this compound into Automated Synthesis Platforms
The field of automated synthesis is rapidly advancing, enabling the rapid and iterative construction of small molecules. chemrxiv.org The integration of this compound as a building block in these automated platforms could significantly accelerate the discovery of new functional molecules. Its bifunctional nature, with two distinct points for chemical modification, makes it a versatile component for creating diverse molecular libraries.
Automated synthesizers can perform reactions, purifications, and analyses in a high-throughput manner, allowing for the exploration of a vast chemical space. ucla.edu By incorporating this compound into these workflows, researchers could systematically modify its structure and screen the resulting compounds for desirable properties. This approach is particularly valuable in drug discovery and materials science, where the rapid generation of analogs is crucial for lead optimization.
The development of standardized protocols for reactions involving this compound on these platforms will be a critical step. This includes optimizing reaction conditions for common transformations such as N-alkylation, acylation, and substitution of the chloro group to ensure high yields and purity in an automated fashion.
Development of Environmentally Sustainable Synthetic Approaches
In line with the principles of green chemistry, future research will undoubtedly focus on developing environmentally sustainable methods for the synthesis of this compound. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.
One promising strategy is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating methods. The application of MAOS to the synthesis of this compound could offer a more energy-efficient and faster alternative to current methods.
Another key aspect of sustainable synthesis is the use of greener solvents. Research into replacing traditional volatile organic compounds with more environmentally benign alternatives, such as water or bio-based solvents, is an active area of investigation. researchgate.netnih.gov The development of catalytic systems that are effective in these green solvents will be crucial for the sustainable production of this compound.
| Sustainable Approach | Benefit for Synthesis | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and higher purity. | Rapid and efficient cyclization or substitution reactions. |
| Use of Green Solvents | Reduced environmental impact and improved safety. researchgate.net | Performing reactions in water or biodegradable solvents. |
| Catalytic Methods | Increased atom economy and reduced waste. | Employing recyclable catalysts for key synthetic steps. |
Investigation of this compound in Materials Science Beyond Biological Contexts
While many applications of cyclopropylamine derivatives are found in medicinal chemistry, the unique properties of this compound also make it a candidate for investigation in materials science. ontosight.ai The strained cyclopropane ring can impart specific conformational constraints and electronic properties to polymers and other materials. The reactive chloroethyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.
Potential applications in materials science could include the development of novel polymers with unique thermal or mechanical properties. The incorporation of the cyclopropylamine moiety could influence the polymer's chain packing and morphology. Furthermore, the ability to functionalize the amine and the chloro group allows for the creation of cross-linked materials or functional coatings.
Future research could explore the use of this compound in the synthesis of:
Specialty Polymers: Creating polymers with tailored properties for applications in electronics or as advanced coatings.
Functional Surfaces: Modifying the surfaces of materials to alter their hydrophobicity, reactivity, or biocompatibility.
Molecular Scaffolds: Using the compound as a rigid core for the construction of more complex, three-dimensional molecular architectures for applications in catalysis or molecular recognition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2-Chloroethyl)cyclopropanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination or alkylation of cyclopropanamine precursors. For example, hydrogenation of imine intermediates (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) over platinum catalysts under controlled hydrogen pressure (1–3 atm) can yield chloroethyl-substituted cyclopropanamines. Catalyst loading (5–10 wt%) and solvent choice (e.g., ethanol or THF) critically influence yield and purity . Optimization should prioritize minimizing side reactions, such as over-alkylation, by monitoring reaction progress via TLC or GC-MS.
Q. How can the structural identity and purity of N-(2-Chloroethyl)cyclopropanamine be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Characterize the cyclopropane ring (e.g., ¹H NMR: δ ~0.5–1.5 ppm for cyclopropane protons) and chloroethyl group (δ ~3.5–4.0 ppm for CH₂Cl). ¹³C NMR can confirm quaternary carbons in the cyclopropane ring (δ ~10–20 ppm) .
- HRMS : Validate molecular weight (e.g., m/z calculated for C₅H₁₀ClN: 119.0504 [M+H]⁺).
- Elemental Analysis : Ensure Cl content matches theoretical values (±0.3%).
Q. What are the stability considerations for N-(2-Chloroethyl)cyclopropanamine under storage and experimental conditions?
- Methodological Answer : The compound is sensitive to moisture and light due to the reactive chloroethyl group. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 14 days) can quantify decomposition products like cyclopropanamine or ethylene derivatives via HPLC .
Advanced Research Questions
Q. How does the electronic structure of N-(2-Chloroethyl)cyclopropanamine influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropane ring imposes angle strain (~60° bond angles), enhancing the electrophilicity of the adjacent chloroethyl group. Computational studies (DFT at B3LYP/6-31G* level) can map charge distribution, showing increased positive charge on the Cl-bearing carbon. Experimentally, kinetic studies (e.g., SN2 reactions with iodide ions in acetone) can measure activation parameters (ΔH‡, ΔS‡) to compare with non-cyclopropane analogs .
Q. What strategies resolve contradictions in reported biological activity data for N-(2-Chloroethyl)cyclopropanamine derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. For example:
- Purity Validation : Use orthogonal methods (HPLC, LC-MS) to rule out contaminants (e.g., residual solvents or byproducts).
- Assay Standardization : Replicate cytotoxicity assays (e.g., MTT or apoptosis markers) across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled oxygen levels (normoxia vs. hypoxia) .
- Metabolite Tracking : Use radiolabeled (¹⁴C) analogs to differentiate parent compound effects from metabolite activity .
Q. How can computational modeling predict the pharmacokinetic properties of N-(2-Chloroethyl)cyclopropanamine?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (~1.5–2.0), solubility (~10–20 mg/mL), and CYP450 metabolism. Validate with experimental Caco-2 permeability assays .
- Docking Studies : Simulate interactions with target proteins (e.g., DNA alkyltransferases) using AutoDock Vina. Focus on binding affinity (ΔG) and pose validation via mutagenesis .
Q. What analytical challenges arise in quantifying trace degradation products of N-(2-Chloroethyl)cyclopropanamine, and how are they addressed?
- Methodological Answer : Degradation products (e.g., cyclopropanamine or chlorinated ethylene derivatives) may co-elute in chromatograms. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
